2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. The process begins with the preparation of the benzodioxole and methoxyphenyl intermediates, followed by their coupling with the tetrahydrobenzothieno[2,3-d]pyrimidinone core. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfanyl and methoxy groups allows for oxidation reactions, leading to the formation of sulfoxides and sulfone derivatives.
Reduction: Reduction reactions can target the oxo and sulfanyl groups, resulting in alcohol and thiol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce alcohols and thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study biochemical pathways and interactions. Its ability to undergo various chemical reactions makes it a valuable tool for investigating enzyme mechanisms and cellular processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity may allow for the development of new drugs targeting specific diseases or conditions. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry
In industry, this compound can be used in the development of new materials and products. Its chemical properties make it suitable for applications in fields such as materials science, nanotechnology, and environmental science.
Mechanism of Action
The mechanism of action of 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Properties
CAS No. |
477330-60-2 |
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Molecular Formula |
C26H22N2O5S2 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H22N2O5S2/c1-31-17-9-7-16(8-10-17)28-25(30)23-18-4-2-3-5-22(18)35-24(23)27-26(28)34-13-19(29)15-6-11-20-21(12-15)33-14-32-20/h6-12H,2-5,13-14H2,1H3 |
InChI Key |
JMSOFAZXNQVFIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC5=C(C=C4)OCO5)SC6=C3CCCC6 |
Origin of Product |
United States |
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